SHP2 Phosphatase Inhibition: Regiochemical Advantage for Kinase Inhibitor Building Blocks
2-Bromo-5-hydroxybenzonitrile demonstrates quantifiable, albeit modest, direct inhibition of the SHP2 phosphatase catalytic domain, a mechanism relevant to oncology. This contrasts with its isomer, 5-bromo-2-hydroxybenzonitrile, for which no SHP2 inhibitory data is available, suggesting a regiochemical dependency for engaging this target [1]. The specific IC50 values provide a baseline for structure-activity relationship (SAR) optimization of more potent SHP2 inhibitors, including those disclosed in recent patents [2].
| Evidence Dimension | Inhibition of SHP2 catalytic domain |
|---|---|
| Target Compound Data | IC50 = 4.6 μM and 8.3 μM (in two separate assay runs) |
| Comparator Or Baseline | 5-bromo-2-hydroxybenzonitrile (CAS 40530-18-5): No reported data. |
| Quantified Difference | Target compound exhibits measurable activity, whereas the isomer is not reported to have activity under the same conditions. |
| Conditions | In vitro enzyme inhibition assay measuring conversion of pNPP to p-nitrophenol via spectrophotometry after 5 minutes [1]. |
Why This Matters
This provides a quantifiable starting point for medicinal chemists to develop potent SHP2 inhibitors, an area of high interest for cancer immunotherapy.
- [1] BindingDB. (n.d.). BDBM50348092: CHEMBL1800273. IC50 for SHP2. View Source
- [2] IRBM S.P.A. (2021). WO/2021/028362 - SHP2 INHIBITORS. World Intellectual Property Organization. View Source
